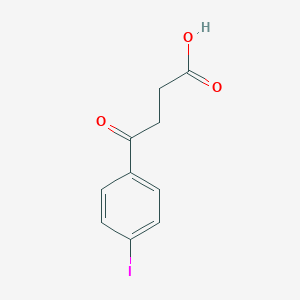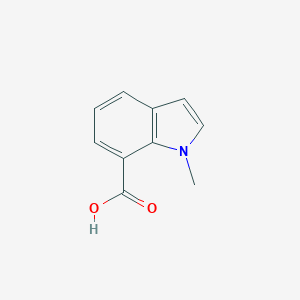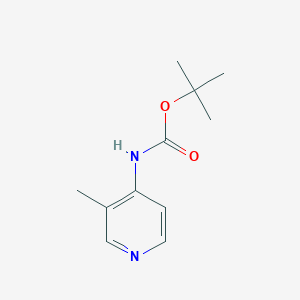![molecular formula C10H9N3 B067492 [2,2'-ビピリジン]-6-アミン CAS No. 178039-84-4](/img/structure/B67492.png)
[2,2'-ビピリジン]-6-アミン
概要
説明
[2,2’-Bipyridin]-6-amine is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected at the 2 and 2’ positions, with an amine group attached to the 6 position of one of the pyridine rings. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
科学的研究の応用
[2,2’-Bipyridin]-6-amine has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological imaging and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing metal-based therapeutics.
Industry: [2,2’-Bipyridin]-6-amine is utilized in the development of materials for electronic devices, sensors, and other advanced technologies.
作用機序
Target of Action
It is known that 2,2’-bipyridine derivatives are commonly used as ligands in coordination chemistry . They can bind to various metal ions, forming organometallic complexes . The role of these targets can vary depending on the specific metal ion involved and the biological context.
Mode of Action
The mode of action of [2,2’-Bipyridin]-6-amine involves its interaction with its targets, leading to changes at the molecular level . As a ligand, it can form complexes with metal ions, which can then interact with other molecules or structures within a cell . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
The interaction of organometallic complexes with biological molecules can influence various biochemical processes . For example, they can affect enzyme activity, protein function, and cellular signaling pathways. The downstream effects of these interactions can include changes in cellular metabolism, gene expression, and cell behavior.
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
The formation of organometallic complexes can have various effects at the molecular and cellular levels . For example, they can influence the function of enzymes and other proteins, alter cellular signaling pathways, and affect cell behavior. The specific effects would depend on the nature of the complexes formed and the biological context.
Action Environment
The action, efficacy, and stability of [2,2’-Bipyridin]-6-amine can be influenced by various environmental factors. These can include the presence of specific metal ions for complex formation , the pH and temperature of the environment, and the presence of other molecules that can interact with the compound or its complexes.
生化学分析
Biochemical Properties
[2,2’-Bipyridin]-6-amine acts as a bidentate chelating ligand, forming complexes with transition metal ions .
Cellular Effects
The effects of [2,2’-Bipyridin]-6-amine on various types of cells and cellular processes are still being explored. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [2,2’-Bipyridin]-6-amine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current studies focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [2,2’-Bipyridin]-6-amine vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of [2,2’-Bipyridin]-6-amine within cells and tissues are complex processes that involve various transporters or binding proteins. Current research is exploring its effects on localization or accumulation .
Subcellular Localization
Studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 6-bromo-2,2’-bipyridine is reacted with an amine source under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-6-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: [2,2’-Bipyridin]-6-amine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of [2,2’-Bipyridin]-6-amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in [2,2’-Bipyridin]-6-amine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amine derivatives.
類似化合物との比較
2,2’-Bipyridine: Lacks the amine group at the 6 position, making it less versatile in certain applications.
4,4’-Bipyridine: Has the nitrogen atoms positioned differently, affecting its coordination chemistry and reactivity.
1,10-Phenanthroline: A related ligand with a different ring structure, offering distinct coordination properties and applications.
Uniqueness: [2,2’-Bipyridin]-6-amine stands out due to its unique combination of a bipyridine core and an amine functional group. This structure allows it to form stable complexes with a wide range of metal ions and participate in diverse chemical reactions, making it a valuable tool in various fields of research and industry.
特性
IUPAC Name |
6-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVYZSKRRVSINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566171 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178039-84-4 | |
| Record name | [2,2'-Bipyridin]-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)








![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)

